CID 156588513
Description
CID 156588513, identified as oscillatoxin E, belongs to a family of marine-derived cyclic compounds known as oscillatoxins. These compounds are characterized by a polyketide backbone with modifications such as hydroxyl, methyl, and other functional groups. Its structural features suggest interactions with biological targets such as ion channels or enzymes, a common trait among marine toxins .
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
400.6 g/mol |
InChI |
InChI=1S/C27H44O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-20,28H,7-17H2,1-6H3/t27-/m1/s1 |
InChI Key |
IFDSVJWJILQOKJ-HHHXNRCGSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CCC[C](C)CCC[C](C)CCCC(C)C)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC[C](C)CCC[C](C)CCCC(C)C)O |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 156588513 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
CID 156588513 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it may be utilized in the production of materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of CID 156588513 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarities and Differences
Oscillatoxin E is part of a group of structurally related derivatives, including oscillatoxin D, 30-methyl-oscillatoxin D, and oscillatoxin F (Figure 1, ). These compounds share a core steroid-like framework but differ in substituents and functional groups, which influence their physicochemical and biological properties.
Table 1: Structural Comparison of Oscillatoxin Derivatives
| Compound Name | CID | Key Structural Features |
|---|---|---|
| Oscillatoxin D | 101283546 | Core polyketide with hydroxyl and methyl groups |
| 30-Methyl-oscillatoxin D | 185389 | Methyl substitution at position 30 on the polyketide core |
| Oscillatoxin E | 156588513 | Variant with distinct hydroxylation pattern |
| Oscillatoxin F | 156582092 | Structural isomer of oscillatoxin E with altered substituents |
Functional Implications of Structural Variations
This modification mirrors trends seen in other methylated natural products, where increased lipophilicity correlates with enhanced cellular uptake . Oscillatoxin E’s hydroxylation pattern may increase polarity, influencing its solubility and binding affinity to hydrophilic targets such as enzymes or extracellular receptors .
Biological Activity :
- While specific activity data for oscillatoxin E is unavailable, structural analogs like oscillatoxin D and F are hypothesized to interact with ion transport mechanisms due to their resemblance to other marine toxins (e.g., okadaic acid). Substituent variations could modulate potency or target specificity .
Synthetic and Analytical Challenges :
- The complex stereochemistry and functional group diversity in oscillatoxins pose challenges in synthesis and purification. For example, oscillatoxin F (CID 156582092) may require specialized chromatographic techniques for isolation, akin to methods used for other polyketides .
Q & A
Q. How to integrate multi-omics data for mechanistic studies of this compound?
- Methodological Answer :
- Pathway Enrichment : Use tools like STRING or KEGG to map transcriptomic/proteomic data onto biological networks.
- Meta-Analysis : Combine pharmacokinetic (PK) data with metabolomic profiles to identify biomarker correlations.
- Machine Learning : Train models to predict off-target effects using chemical descriptors and omics datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
